molecular formula C15H15ClFNO B2691319 {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine CAS No. 1085313-99-0

{[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine

Cat. No.: B2691319
CAS No.: 1085313-99-0
M. Wt: 279.74
InChI Key: KUWISOBIRVPNDN-UHFFFAOYSA-N
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Description

{[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine is a complex organic compound characterized by its unique structure, which includes chloro, fluoro, and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine typically involves multiple steps, including halogenation, etherification, and amination reactions. The process begins with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro groups. This is followed by an etherification reaction to attach the methylphenoxy group. Finally, an amination reaction is carried out to introduce the amine group.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

{[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

{[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(ethyl)amine
  • {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(propyl)amine

Uniqueness

{[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research.

Properties

IUPAC Name

1-[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO/c1-10-7-13(5-6-14(10)17)19-15-8-12(16)4-3-11(15)9-18-2/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWISOBIRVPNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)CNC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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